1-Methyl-1H-pyrrol-2-amine
Overview
Description
1-Methyl-1H-pyrrol-2-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by a methyl group attached to the nitrogen atom and an amine group at the second position of the pyrrole ring. Pyrroles are significant in various fields due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrol-2-amine can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Commercially, pyrroles can be prepared by fractional distillation of coal tar or by passing furan, ammonia, and water vapor over an alumina catalyst at 400°C. Replacing ammonia with an amine in this process yields N-substituted pyrroles .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and carboxamides.
Reduction: Reduction reactions can convert pyrrole derivatives into more saturated compounds.
Substitution: N-substitution reactions are common, where the hydrogen atom on the nitrogen is replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Catalytic copper(II) and air are used as oxidants.
Substitution: Reagents like acetic anhydride or acetyl chloride and triethylamine are used for N-acetylation.
Major Products:
Oxidation: Pyrrole-2-carboxylates and carboxamides.
Substitution: N-acetylpyrrole.
Scientific Research Applications
1-Methyl-1H-pyrrol-2-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. For instance, pyrrole derivatives can inhibit enzymes like reverse transcriptase in HIV-1, thereby preventing viral replication . The compound’s aromatic nature allows it to participate in various biochemical interactions, contributing to its biological activities.
Comparison with Similar Compounds
1-Methyl-1H-pyrrol-2-amine can be compared with other similar compounds, such as:
Pyrrole: The parent compound without the methyl and amine groups.
Indole: A benzopyrrole with a fused benzene ring, exhibiting different biological activities.
Imidazole: A five-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-methylpyrrol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7-4-2-3-5(7)6/h2-4H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUNKWDORORNKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587372 | |
Record name | 1-Methyl-1H-pyrrol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173853-66-2 | |
Record name | 1-Methyl-1H-pyrrol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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